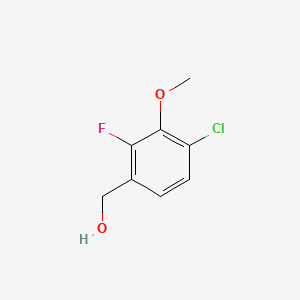

4-(Chlorosulfonyl)-2-fluorobenzoic acid

Overview

Description

4-(Chlorosulfonyl)benzoic acid is an organic compound with the molecular formula ClSO2C6H4CO2H . It is used as a reagent in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It also serves as a reagent in the sulfonation of γ-cyclodextrin .

Synthesis Analysis

The synthesis of 4-(Chlorosulfonyl)benzoic acid involves heating the mixture to 40°C for 2 hours. The reaction mixture is then poured into ice water, filtered, and dried to afford the product .Molecular Structure Analysis

The molecular weight of 4-(Chlorosulfonyl)benzoic acid is 220.63 Da . The compound has a linear formula of ClSO2C6H4CO2H . The SMILES string representation is OC(=O)c1ccc(cc1)S(Cl)(=O)=O .Chemical Reactions Analysis

4-(Chlorosulfonyl)benzoic acid is used in the preparation of polymer-bound transfer hydrogenation catalysts . It is also used as a reagent in the sulfonation of γ-cyclodextrin .Physical and Chemical Properties Analysis

4-(Chlorosulfonyl)benzoic acid is a solid with a melting point of 233-235 °C . The compound is also reported to have a molecular weight of 220.63 .Scientific Research Applications

Bacterial Degradation Pathways

Research on similar compounds like 4-fluorobenzoic acid has shown that specific bacterial strains can degrade these compounds using them as a carbon source. For instance, strains of Alcaligenes, Pseudomonas, and Aureobacterium have been identified to degrade 4-fluorobenzoic acid through various pathways, suggesting potential bioremediation applications (Oltmanns et al., 1989).

Charge Density and Intermolecular Interactions

A study on 2-chloro-4-fluorobenzoic acid using high-resolution X-ray diffraction demonstrated the importance of charge density distribution and intermolecular interactions in molecular crystals. This study aids in understanding the electronic structure and reactivity of such compounds (Hathwar & Row, 2011).

Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been used as a building block in heterocyclic oriented synthesis, showing its versatility in preparing various nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

Analysis of Environmental Contaminants

Studies involving compounds like 4-fluorobenzoic acid help in understanding the degradation of environmental contaminants. For example, the degradation pathway of fluorobenzoic acid by Pseudomonas sp. B13 has been proposed, providing insights into the environmental fate of such compounds (Schreiber et al., 1980).

Applications in Electronics

The modification of poly(3,4-ethylenedioxythiophene) with 4-halobenzoic acids, including 4-fluorobenzoic acid, has shown significant improvements in conductivity, indicating potential applications in organic electronics and solar cell technology (Tan et al., 2016).

Radiolabeling and Imaging

4-[18F]Fluorobenzoic acid, a fluorinated benzoic acid derivative, has been used in radiolabeling for positron emission tomography (PET) imaging, demonstrating its utility in medical diagnostics and research (Mařı́k & Sutcliffe, 2007).

Crystal Engineering

The study of co-crystals and salts formed from 4-fluorobenzoic acid with heteroaromatic nitrogenous bases has implications in crystal engineering and drug design, highlighting the role of such compounds in pharmaceutical development (Sikorski & Trzybiński, 2013).

Safety and Hazards

Properties

IUPAC Name |

4-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEVLPITHCKEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)